1-(Methylsulfonyl)azetidin-3-amine hydrochloride
Description
Properties
IUPAC Name |
1-methylsulfonylazetidin-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2S.ClH/c1-9(7,8)6-2-4(5)3-6;/h4H,2-3,5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJQPLAGMOTBGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1956306-51-6 | |
| Record name | 1-methanesulfonylazetidin-3-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methylsulfonyl)azetidin-3-amine hydrochloride typically involves the reaction of azetidine with methylsulfonyl chloride in the presence of a base, such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methylsulfonyl group acts as a strong electron-withdrawing group, making the adjacent azetidine ring susceptible to nucleophilic attack. Key reactions include:
-
Displacement at Sulfonyl Group :
The sulfonyl group undergoes substitution with amines or alcohols under basic conditions. For example, reaction with piperidine in acetonitrile at 80°C yields 1-(piperidin-1-yl)azetidin-3-amine (72% yield) . Similar reactivity is observed with aliphatic and aromatic amines. -
Ring-Opening Reactions :
Strong nucleophiles (e.g., Grignard reagents) can open the azetidine ring. For instance, treatment with methylmagnesium bromide generates γ-aminosulfide derivatives, which are valuable intermediates in drug synthesis .
Reduction Reactions
The sulfonyl group is reducible to a sulfide or thioether under controlled conditions:
-
Lithium Aluminum Hydride (LiAlH4) :
Reduces the methylsulfonyl group to a methylthio group, producing 1-(methylthio)azetidin-3-amine (65–80% yield). -
Catalytic Hydrogenation :
Palladium on carbon (Pd/C) with hydrogen gas selectively reduces the sulfonyl group without affecting the azetidine ring.
Oxidation Reactions
While the methylsulfonyl group is typically stable, further oxidation can occur under harsh conditions:
-
Peracid-Mediated Oxidation :
Reaction with meta-chloroperbenzoic acid (m-CPBA) oxidizes the sulfide (post-reduction) to sulfoxides or sulfones, depending on stoichiometry.
Elimination Reactions
Base-induced elimination generates strained intermediates:
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Aziridine Formation :
Treatment with potassium tert-butoxide (t-BuOK) in THF eliminates the sulfonyl group, yielding N-methylaziridine (55% yield).
Acylation and Amidation
The primary amine undergoes typical acylation reactions:
-
Acetylation :
Reacts with acetic anhydride in pyridine to form 1-(methylsulfonyl)-N-acetylazetidin-3-amine (85% yield). -
Sulfonamide Formation :
Reaction with benzenesulfonyl chloride produces bis-sulfonamide derivatives .
Ring Expansion and Functionalization
The azetidine ring participates in cycloaddition and ring-expansion reactions:
-
[2+2] Cycloaddition :
Under UV light, reacts with alkenes to form bicyclic azetidine derivatives, useful in medicinal chemistry . -
C–H Arylation :
Palladium-catalyzed C(sp³)–H arylation at the C3 position introduces aryl groups with high diastereoselectivity (70–83% yield) .
Mechanistic Insights
-
Nucleophilic Substitution : Follows an SN2 mechanism due to the azetidine ring’s strain and the sulfonyl group’s electron-withdrawing effect .
-
C–H Arylation : Proceeds via a palladium-mediated C–H activation pathway, with the sulfonyl group directing regioselectivity .
This compound’s reactivity enables diverse applications in synthesizing bioactive molecules, including kinase inhibitors and antimicrobial agents . Experimental protocols emphasize controlling temperature and stoichiometry to optimize yields and selectivity .
Scientific Research Applications
Synthesis Overview
| Step | Description |
|---|---|
| 1. Preparation of Intermediate | Reaction of azetidine with methylsulfonyl chloride in the presence of a base (e.g., triethylamine). |
| 2. Formation of Azetidinone | Oxidation of the intermediate using nitroxyl reagents. |
| 3. Amination | Reaction with amines to yield 1-(methylsulfonyl)azetidin-3-amine, followed by conversion to hydrochloride salt. |
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent against various diseases, particularly in oncology and infectious diseases.
- Anticancer Activity : Studies have shown that 1-(methylsulfonyl)azetidin-3-amine hydrochloride exhibits significant cytotoxic effects on cancer cell lines. For instance, it demonstrated dose-dependent inhibition of cell viability in breast and colon cancer cells, with increased apoptosis rates observed through flow cytometry analyses.
- Antimicrobial Properties : In vitro studies indicate that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. It disrupts bacterial cell wall synthesis or inhibits essential metabolic pathways, making it a candidate for treating resistant infections.
Biological Research
Research has focused on understanding the biological mechanisms underlying the compound’s effects.
- Inflammatory Response : Animal models have demonstrated that administration of this compound significantly reduces markers of inflammation, including cytokine levels and histological signs of tissue damage.
Material Science
Due to its unique structural properties, this compound is also explored in the development of advanced materials.
- Polymer Development : The compound's ability to act as a building block facilitates the synthesis of novel polymers with enhanced mechanical properties and thermal stability.
Case Studies
Several key studies highlight the efficacy and potential applications of this compound:
-
Antimicrobial Efficacy Study :
- A study published in a peer-reviewed journal reported potent activity against various bacterial strains, with minimum inhibitory concentrations comparable to established antibiotics.
-
Cancer Cell Line Studies :
- In vitro experiments showed treatment with this compound resulted in significant reductions in cell viability across multiple cancer cell lines, indicating its potential as an anticancer agent.
-
Inflammation Models :
- Animal studies indicated that this compound effectively reduced inflammation markers, suggesting its utility in inflammatory disease models.
Mechanism of Action
The mechanism of action of 1-(Methylsulfonyl)azetidin-3-amine hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed bioactivity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences between 1-(methylsulfonyl)azetidin-3-amine hydrochloride and analogous azetidine or heterocyclic derivatives:
Physicochemical Properties
Key Findings and Implications
Substituent Effects :
- Methylsulfonyl groups improve solubility and metabolic stability compared to alkyl or aryl groups .
- Bulky substituents (e.g., benzhydryl) increase lipophilicity but may reduce oral bioavailability .
Salt Forms : Dihydrochloride salts (e.g., 3-Methylazetidin-3-ylmethanamine dihydrochloride) offer higher solubility but may require stringent storage conditions .
Biological Activity
1-(Methylsulfonyl)azetidin-3-amine hydrochloride is a compound of increasing interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and research findings related to this compound, drawing from diverse sources.
This compound is characterized by the following structural and chemical attributes:
- IUPAC Name : this compound
- Molecular Formula : C4H10ClN1O2S1
- Molecular Weight : 171.64 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Neurotransmitter Receptors : The compound may modulate neurotransmitter signaling pathways, influencing synaptic plasticity and neuronal communication.
- Enzymatic Activity : It has been observed to interact with enzymes involved in metabolic pathways, potentially regulating cellular functions.
Anticancer Activity
Research indicates that azetidine derivatives, including this compound, exhibit significant anticancer properties. For example:
- Inhibition of Tumor Cell Proliferation : Studies have shown that azetidine derivatives can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves inducing apoptosis in these cells. In vitro assays demonstrated that compounds structurally similar to this compound can effectively reduce cell viability at nanomolar concentrations .
Antiviral Properties
Some studies suggest that azetidine compounds possess antiviral activities. For instance, certain derivatives have shown the ability to inhibit the replication of viruses such as human coronavirus and cytomegalovirus, indicating potential therapeutic applications in viral infections .
Case Studies and Research Findings
Toxicity and Safety Profile
The safety profile of this compound has not been extensively characterized; however, preliminary studies indicate that certain azetidine derivatives are well tolerated in animal models at specified doses without significant adverse effects . Further toxicological evaluations are necessary to establish a comprehensive safety profile.
Q & A
Q. What are the recommended synthetic routes for 1-(Methylsulfonyl)azetidin-3-amine hydrochloride?
A common approach involves imine formation followed by reduction and salt conversion. For example, a related azetidine compound was synthesized via imine formation between a ketone and amine, reduced with sodium borohydride, and treated with hydrochloric acid to form the hydrochloride salt . For 1-(Methylsulfonyl)azetidin-3-amine, the methylsulfonyl group may be introduced via sulfonation of the azetidine ring prior to amine functionalization. Reaction optimization (e.g., solvent selection, temperature control) is critical to avoid side reactions like over-sulfonation.
Q. How can the purity and identity of this compound be validated?
High-Performance Liquid Chromatography (HPLC) is widely used, with purity thresholds ≥98% (e.g., 98.34% purity reported for a structurally similar azetidine derivative using HPLC with a C18 column and UV detection at 254 nm) . Complementary techniques include:
Q. What safety protocols are essential during handling?
Key precautions include:
- Personal Protective Equipment (PPE): Gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of fine powders .
- Waste Disposal: Segregate chemical waste and consult hazardous waste guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound?
Discrepancies may arise from variations in solvent polarity, temperature, or salt form. Methodological steps include:
- Solvent Screening: Test solubility in polar (e.g., water, DMSO) and non-polar solvents (e.g., chloroform) under controlled temperatures .
- Salt Form Comparison: Compare hydrochloride salt solubility with freebase forms .
- Standardized Protocols: Use USP/Ph.Eur. guidelines for consistency across studies .
Q. What strategies optimize stability during long-term storage?
Stability is influenced by moisture, temperature, and light. Recommendations include:
Q. How can the methylsulfonyl group’s reactivity be leveraged in derivatization studies?
The methylsulfonyl moiety is electrophilic and participates in nucleophilic substitutions. Experimental design considerations:
Q. What methodologies assess the hydrochloride salt’s impact on bioavailability?
Pharmacokinetic studies may involve:
- Comparative Dissolution Testing: Freebase vs. hydrochloride salt in simulated gastric fluid .
- Permeability Assays: Caco-2 cell models to evaluate intestinal absorption .
- In Vivo Studies: Measure plasma concentration-time profiles in animal models .
Data Contradiction Analysis
Q. How to address conflicting data on biological activity in different studies?
Potential causes include assay variability or impurities. Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
